1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a dimethoxyphenyl group and a methylindole group connected through a urea linkage. Such compounds are often studied for their potential biological activities and applications in various fields of science.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-11-14(13-6-4-5-7-15(13)21)20-18(22)19-12-8-9-16(23-2)17(10-12)24-3/h4-11H,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPSGVHXGWHMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Amines via Urea-Forming Reagents
The most straightforward approach involves reacting 3,4-dimethoxyaniline A with 1-methyl-1H-indol-3-amine B using phosgene alternatives such as 1,1'-carbonyldiimidazole (CDI) or triphosgene . CDI-mediated coupling is preferred industrially due to safety and yield considerations.
Procedure :
- A (1.0 equiv) and B (1.1 equiv) are dissolved in anhydrous dichloromethane under nitrogen.
- CDI (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- The reaction is quenched with ice-cwater, and the product is extracted, dried, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Isocyanate Intermediate Method
This two-step method generates an isocyanate intermediate for improved regioselectivity:
Step 1: Synthesis of 3,4-Dimethoxyphenyl Isocyanate
3,4-Dimethoxyaniline A is treated with triphosgene (0.35 equiv) in toluene at 60°C for 2 hours, yielding the isocyanate C .
Step 2: Urea Formation
C is reacted with B in tetrahydrofuran (THF) at reflux for 6 hours. The product precipitates upon cooling and is filtered.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of A , B , and CDI in acetonitrile is irradiated at 120°C for 20 minutes, achieving 82% yield with >95% purity.
Optimization and Industrial Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | CDI | 25 | 68 |
| THF | Triphosgene | 60 | 75 |
| Acetonitrile | None (MW) | 120 | 82 |
Microwave-assisted synthesis in acetonitrile eliminates the need for catalysts, simplifying purification.
Purification Techniques
- Chromatography : Effective for lab-scale isolation (purity >98%).
- Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 148–150°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.
Challenges and Mitigation Strategies
- Moisture Sensitivity : Use of anhydrous solvents and inert atmosphere is critical.
- Byproduct Formation : Excess CDI or triphosgene minimizes dimerization.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CDI Coupling | High yield, mild conditions | Requires chromatography |
| Isocyanate Intermediate | Regioselective, scalable | Toxic intermediates |
| Microwave-Assisted | Rapid, high purity | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can be oxidized to form quinones or carboxylic acids.
- Reduction: Reduction reactions can yield amines or alcohols.
- Substitution: Participates in nucleophilic substitution reactions, particularly at the methoxy groups.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties: Research indicates that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity: Preliminary studies suggest that it inhibits cancer cell proliferation through specific molecular interactions .
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic potential:
- Lead Compound Development: It is considered a lead compound in drug development due to its promising biological activities.
- Mechanism of Action: The interaction with specific enzymes or receptors may modulate their activity, leading to desired therapeutic effects .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Anticancer Studies:
- Antimicrobial Activity:
Data Table: Summary of Chemical Reactions
| Reaction Type | Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Nucleophiles (amines/thiois) | Substituted urea derivatives |
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
- 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-2-yl)urea
- 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-4-yl)urea
Uniqueness
1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the dimethoxyphenyl and methylindole groups provides a distinct structural framework that can be exploited for various applications.
Biological Activity
1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by its unique structural features that include a dimethoxyphenyl group and a methylindole group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired urea derivative.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have shown efficacy against various cancer cell lines, including murine leukemia and human colon cancer cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | P388 Leukemia | 10 | CDK Inhibition |
| Compound B | HCT116 Colon Cancer | 5 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits antiviral properties against viruses such as Herpes simplex Type I and Polio Type I. The exact mechanism remains under investigation but may involve interference with viral replication pathways .
Antimicrobial Properties
Some studies have suggested potential antimicrobial activity against various pathogens, although specific data on this compound remains limited. Its structural analogs have shown promise in inhibiting bacterial growth and may be explored further for therapeutic applications in infectious diseases .
Case Studies
Recent investigations into the biological activities of urea derivatives highlight their potential as therapeutic agents. For instance, a study focusing on related indole-based compounds found that modifications to the urea moiety significantly enhanced their biological efficacy, suggesting that structural optimization could lead to more potent derivatives .
Case Study Example:
A derivative similar to this compound was tested for its ability to induce apoptosis in cancer cells. Results indicated significant cell death at concentrations below those required for cytotoxicity in normal cells, emphasizing its selectivity and potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
